molecular formula C11H15N B14477195 Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- CAS No. 72928-06-4

Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene-

Cat. No.: B14477195
CAS No.: 72928-06-4
M. Wt: 161.24 g/mol
InChI Key: OAOBTFQDDZCFJD-UHFFFAOYSA-N
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Description

Bicyclo[221]heptane-2-propanenitrile, beta-methylene- is a chemical compound that belongs to the class of bicyclic compounds These compounds are characterized by having two rings that share at least two atoms Bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- typically involves the use of cycloaddition reactions. One common method is the Diels-Alder reaction, which involves the reaction of a diene with a dienophile to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The use of high-purity starting materials and precise control of reaction conditions are crucial to obtaining a high yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]heptane-2-propanenitrile, beta-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.1]heptane, 2-(2-methyl-1-propenyl)-
  • Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-
  • Norbornane

Uniqueness

Bicyclo[221]heptane-2-propanenitrile, beta-methylene- is unique due to its specific functional groups and structural features

Properties

CAS No.

72928-06-4

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)but-3-enenitrile

InChI

InChI=1S/C11H15N/c1-8(4-5-12)11-7-9-2-3-10(11)6-9/h9-11H,1-4,6-7H2

InChI Key

OAOBTFQDDZCFJD-UHFFFAOYSA-N

Canonical SMILES

C=C(CC#N)C1CC2CCC1C2

Origin of Product

United States

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